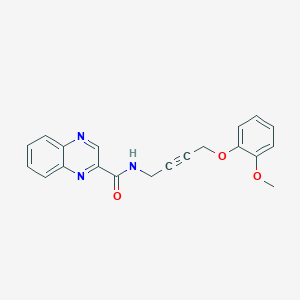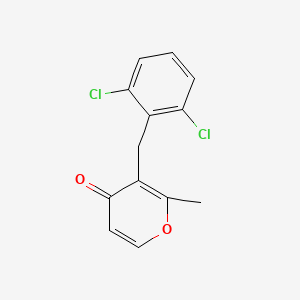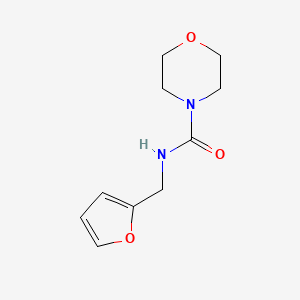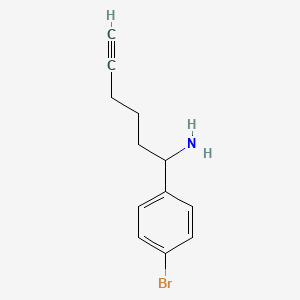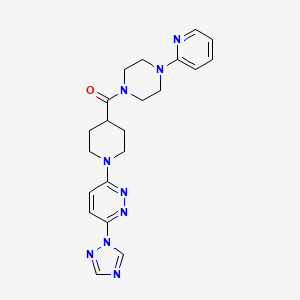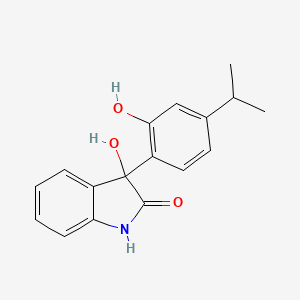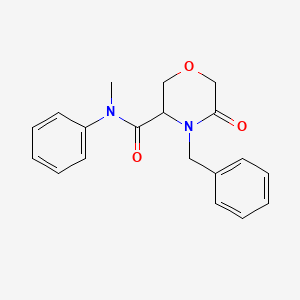
9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities . They are often used in the pharmaceutical field due to their varied biological and clinical applications .
Synthesis Analysis
A series of thiophene analogues were synthesized using Gewald synthesis, and their structures were confirmed by FTIR, MS, and 1H-NMR . Another approach involved the use of a virtual fragment screening approach of aromatic bromides, modifiable by the Suzuki-Miyaura reaction .
Molecular Structure Analysis
The molecular structure of thiophene derivatives was identified through 1H NMR, 13C NMR, and HRMS spectra . The molecular structure of related compounds was also analyzed using X-ray analysis .
Chemical Reactions Analysis
Thiophene derivatives were evaluated for their in vitro biological potentials, including antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A significant application of 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and its derivatives is in the field of antimicrobial research. For instance, a study by Angajala et al. (2017) synthesized novel derivatives of xanthene-dione, demonstrating good to excellent antibacterial and antifungal activities. Another study Retnosari et al. (2021) focused on vanillin derivative compounds, including a xanthene-dione derivative, showing strong antibacterial activity against various bacterial strains.
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of xanthene-dione derivatives have been a subject of research, providing insights into their chemical behavior. For example, Kumar et al. (2020) conducted a comparative analysis of hexahydroacridine-1,8(2H,5H)-dione derivatives, employing experimental and computational studies to understand their structural properties.
Anticancer Potential
Some studies have explored the potential anticancer properties of xanthene-dione derivatives. Mulakayala et al. (2012) investigated the anti-proliferative properties of synthesized compounds, identifying derivatives with promising anticancer activities.
Green Chemistry Approaches
The synthesis of xanthene-dione derivatives using environmentally friendly methods has also been researched. Ma et al. (2007) developed a green method for the preparation of these compounds using functionalized ionic liquids as catalysts, highlighting the role of green chemistry in synthesizing these compounds.
Interaction Analysis
Research has also been conducted on the intermolecular interactions and conformational geometries of xanthene-dione derivatives. Purushothaman and Thiruvenkatam (2018) crystallized and analyzed various derivatives, emphasizing the role of different functional groups in these interactions.
Eigenschaften
IUPAC Name |
9-thiophen-2-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c18-10-4-1-6-12-15(10)17(14-8-3-9-21-14)16-11(19)5-2-7-13(16)20-12/h3,8-9,17H,1-2,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKJOJBDBKZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CS4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
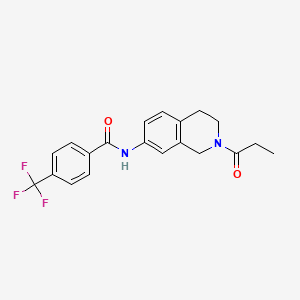
![3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689607.png)
![ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2689608.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpentanedinitrile](/img/structure/B2689611.png)
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2689612.png)
